molecular formula C13H7BrF5NOS B1444023 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole CAS No. 1379811-79-6

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole

Cat. No. B1444023
CAS RN: 1379811-79-6
M. Wt: 400.16 g/mol
InChI Key: ZRKRSAOKTMXHKV-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)benzoxazole” is an organic synthesis intermediate and pharmaceutical intermediate that can be used in laboratory research and chemical pharmaceutical synthesis processes . Its molecular formula is C13H8BrNO and its molecular weight is 274.11g/mol .


Molecular Structure Analysis

The compound “1-Bromo-4-(pentafluorosulfanyl)benzene” has a molecular formula of C6H4BrF5S. Its IUPAC name is (4-bromophenyl)-pentafluoro-?-6-sulfane .


Physical And Chemical Properties Analysis

The compound “2-(4-Bromophenyl)benzoxazole” has a melting point of 158-159℃ and a boiling point of 339℃. Its density is 1.514 and it has a flash point of 159℃. It is soluble in toluene .

Scientific Research Applications

Molecular Synthesis and Chemical Properties

Research on molecules like 2-Fluoro-4-bromobiphenyl highlights the importance of halogenated compounds in synthetic chemistry, providing key intermediates for manufacturing substances with anti-inflammatory properties (Qiu et al., 2009). Such methodologies underscore the relevance of bromo- and fluoro- substituted compounds in constructing complex molecules, potentially extending to the synthesis and functional exploration of 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole.

Environmental and Material Applications

The investigation into novel brominated flame retardants offers a parallel to the environmental and material applications of bromophenyl derivatives (Zuiderveen et al., 2020). These compounds' occurrence in various matrices raises awareness of their utility and environmental fate, suggesting a potential avenue for exploring 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole in flame retardancy or as an environmental pollutant marker.

Biomedical Research

Benzothiazole and benzoxazole scaffolds have been extensively studied for their therapeutic potential, offering insights into the biomedical applications of similar compounds (Kamal et al., 2015). These studies reveal the diverse pharmacological activities of benzothiazoles, from antimicrobial to anticancer properties, suggesting that derivatives like 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole could similarly be explored for novel therapeutic applications.

Optoelectronic Materials

Research on quinazolines and pyrimidines for optoelectronic materials highlights the potential of aromatic heterocycles in electronic device applications (Lipunova et al., 2018). Given the structural similarity, 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole could offer novel properties for the development of electronic or photonic materials, leveraging the unique electronic attributes conferred by its bromo- and pentafluorosulfanyl groups.

Future Directions

The compound “2-(4-Bromophenyl)benzoxazole” is an organic synthesis intermediate and pharmaceutical intermediate, suggesting that it could be used in future research and development processes and chemical pharmaceutical synthesis .

properties

IUPAC Name

[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF5NOS/c14-9-3-1-8(2-4-9)13-20-11-7-10(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKRSAOKTMXHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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